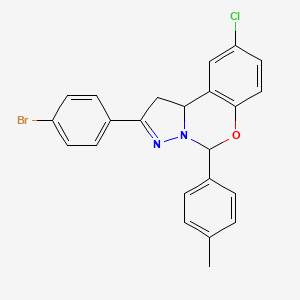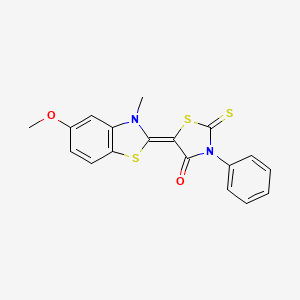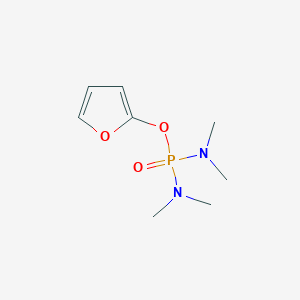
2-(4-BR-PH)-8-CL-4-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BR-PH)-8-CL-4-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a complex organic compound characterized by its unique structure, which includes bromine (BR), chlorine (CL), and a p-tolyl group. This compound is part of a class of heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BR-PH)-8-CL-4-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid. The process may also involve the use of reagents like bromine and chlorine to introduce the halogen atoms into the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-BR-PH)-8-CL-4-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2-(4-BR-PH)-8-CL-4-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(4-BR-PH)-8-CL-4-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-BR-PH)-8-CL-4-ISOPROPYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has an isopropyl group instead of a p-tolyl group.
4-(4-BR-PH)-8-CL-2-PHENYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has a phenyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 2-(4-BR-PH)-8-CL-4-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the p-tolyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C23H18BrClN2O |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
2-(4-bromophenyl)-9-chloro-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18BrClN2O/c1-14-2-4-16(5-3-14)23-27-21(19-12-18(25)10-11-22(19)28-23)13-20(26-27)15-6-8-17(24)9-7-15/h2-12,21,23H,13H2,1H3 |
InChI Key |
LYDMVMCAYYVDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11990203.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11990207.png)
![9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990214.png)

![(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990231.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11990242.png)

![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)


![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
![4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11990281.png)
